molecular formula C10H7Br2N5O3 B15013574 4-amino-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B15013574
M. Wt: 405.00 g/mol
InChI Key: OMYHCZJEHYNTAR-LZWSPWQCSA-N
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Description

4-amino-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an oxadiazole ring, a hydrazide group, and a dibromo-hydroxyphenyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dibromo-hydroxyphenyl moiety allows for substitution reactions, where the bromine atoms can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4-amino-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to the presence of the dibromo-hydroxyphenyl moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C10H7Br2N5O3

Molecular Weight

405.00 g/mol

IUPAC Name

4-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C10H7Br2N5O3/c11-5-1-4(2-6(12)8(5)18)3-14-15-10(19)7-9(13)17-20-16-7/h1-3,18H,(H2,13,17)(H,15,19)/b14-3+

InChI Key

OMYHCZJEHYNTAR-LZWSPWQCSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=N/NC(=O)C2=NON=C2N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=NNC(=O)C2=NON=C2N

Origin of Product

United States

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